molecular formula C20H26N2O4 B2559025 Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate CAS No. 1209430-51-2

Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate

Cat. No.: B2559025
CAS No.: 1209430-51-2
M. Wt: 358.438
InChI Key: SRTMXFLSZCZLMV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate is a synthetic compound with a complex structure that includes a piperazine ring, a cyclopropane moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-phenylcyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with ethyl 4-oxo-4-butanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate stands out due to its unique combination of functional groups and structural features. The presence of the cyclopropane moiety and piperazine ring imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-2-26-19(24)9-8-18(23)21-10-12-22(13-11-21)20(25)17-14-16(17)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMXFLSZCZLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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